6-oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Description
6-Oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a derivative of the 1,4,5,6-tetrahydropyridazine scaffold, characterized by a propargyl (prop-2-yn-1-yl) group at the 1-position and a carboxylic acid moiety at the 3-position. The parent compound, 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, is synthesized via condensation of 2-oxo-glutaric acid with hydrazine, followed by oxidation and esterification steps . The propargyl substituent introduces an alkyne functional group, which may enhance reactivity and influence molecular interactions in biological systems.
Properties
IUPAC Name |
6-oxo-1-prop-2-ynyl-4,5-dihydropyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-2-5-10-7(11)4-3-6(9-10)8(12)13/h1H,3-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWGWZCBZGMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CCC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a substituted hydrazine and an alkyne, followed by cyclization and oxidation steps to form the desired pyridazine ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6-oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
The compound features a tetrahydropyridazine ring system that contributes to its biological activity. The presence of the prop-2-ynyl group enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydropyridazine compounds exhibit antimicrobial properties. For instance, research has shown that modifications on the tetrahydropyridazine scaffold can lead to enhanced activity against various bacterial strains. A case study demonstrated that specific derivatives of 6-Oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid showed promising results in inhibiting the growth of resistant bacterial strains .
Anticancer Potential
Another area of research focuses on the anticancer properties of this compound. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study highlighted that compounds derived from this compound exhibited cytotoxic effects on human cancer cell lines .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that it may play a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatments. A study demonstrated that the compound could reduce markers of oxidative stress in neuronal cultures .
Polymer Chemistry
In material science, this compound has been investigated as a monomer for the synthesis of novel polymers. Its unique structure allows for the development of materials with tailored properties for applications in coatings and adhesives. Research has shown that polymers derived from this compound exhibit improved thermal stability and mechanical strength compared to conventional materials .
Nanotechnology
The compound's ability to form stable complexes with metal ions has led to its application in nanotechnology. Studies have reported its use in synthesizing metal nanoparticles with controlled sizes and shapes, which are crucial for various applications including catalysis and drug delivery systems .
Herbicide Development
The structural features of this compound have prompted research into its potential as a herbicide. Preliminary findings suggest that derivatives can inhibit specific plant growth pathways, making them candidates for developing selective herbicides .
Plant Growth Regulators
Additionally, there is ongoing research into using this compound as a plant growth regulator. Studies indicate that it may enhance growth rates and yield in certain crops under controlled conditions .
Mechanism of Action
The mechanism by which 6-oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors where the compound binds and modulates activity. The exact pathways involved depend on the specific application, but generally, the compound’s structure allows it to fit into active sites and alter biological activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The pharmacological and physicochemical properties of tetrahydropyridazine derivatives are highly dependent on substituents at the 1-position. Below is a comparative analysis of key analogues:
Key Observations :
- In contrast, the trifluoromethylphenyl derivative leverages electron-withdrawing effects to stabilize charge interactions.
- Lipophilicity : Aryl substituents (e.g., 3-methylphenyl ) increase logP values compared to alkyl or propargyl groups, which may enhance membrane permeability.
- Solubility: Ethyl and parent compounds exhibit higher solubility in polar solvents (e.g., DMSO, methanol) due to reduced steric hindrance and hydrophobicity .
Pharmacological Comparison
Enzyme Inhibition: The parent compound and its derivatives are known inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and cyclooxygenase-2 (COX-2), with IC₅₀ values in the micromolar range . The trifluoromethylphenyl variant may exhibit enhanced binding affinity due to hydrophobic interactions with enzyme pockets.
Antimicrobial Activity : Methylphenyl derivatives demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 32–64 µg/mL . The propargyl group’s reactivity could potentiate antimicrobial effects via oxidative stress mechanisms.
Anti-Inflammatory Properties : Ethyl-substituted analogues show reduced COX-2 inhibition compared to aryl derivatives, suggesting substituent size and polarity critically modulate anti-inflammatory efficacy .
Commercial and Research Status
- Availability : The trifluoromethylphenyl and 4-isopropylphenyl derivatives are commercially available but listed as discontinued. The ethyl variant is offered by specialty suppliers .
- Research Focus : Current studies prioritize aryl-substituted compounds for CNS applications (e.g., Alzheimer’s disease) due to their blood-brain barrier penetration . The propargyl derivative remains underexplored but holds promise for targeted drug delivery via bioorthogonal chemistry.
Biological Activity
6-Oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (commonly referred to as 6-Oxo-Tetrahydropyridazine) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₈N₂O₃
- Molecular Weight : 180.16 g/mol
- Structure : The compound features a tetrahydropyridazine ring with a carboxylic acid group and a propyne substituent, which contributes to its unique biological properties .
Antitumor Activity
Research indicates that 6-Oxo-Tetrahydropyridazine exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
The compound has been shown to interact with key enzymes involved in tumorigenesis. For instance, it may inhibit protein methyltransferases (PMTs), which play a critical role in the epigenetic regulation of gene expression related to cancer . This inhibition leads to reactivation of pro-apoptotic genes that are often silenced in cancer cells.
Study 1: Antiproliferative Effects
In a controlled study involving human cancer cell lines, 6-Oxo-Tetrahydropyridazine was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value determined at approximately 25 µM. This suggests that the compound is effective at relatively low concentrations, making it a candidate for further development in cancer therapies.
Study 2: In Vivo Efficacy
In vivo experiments conducted on mouse models demonstrated that administration of 6-Oxo-Tetrahydropyridazine significantly reduced tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy in combination with existing chemotherapeutic agents.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-oxo-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclization of precursor hydrazines with propargyl-containing intermediates. A Mo(CO)-mediated rearrangement of isoxazole derivatives (e.g., methyl 2-(isoxazol-5-yl)-3-oxopropanoates) has been reported for analogous pyridazine carboxylates, achieving yields >80% under inert atmospheres at 80–100°C. Solvent choice (e.g., DMF or THF) and stoichiometric control of propargylating agents are critical for minimizing side reactions . Alternative routes involve hydrazine hydrate cyclization followed by propargyl substitution, requiring pH adjustment (pH 6–7) to stabilize the tetrahydropyridazine core .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- H/C NMR : Confirm the presence of the propargyl group (δ ~2.5 ppm for terminal proton, δ ~70–80 ppm for sp-hybridized carbons) and the tetrahydropyridazine ring (δ 3.5–4.5 ppm for CH groups).
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm) and N–H bending (1550–1600 cm).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H] (expected m/z for CHNO: 207.0644).
- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities in the tetrahydropyridazine ring .
Q. What are the stability and storage guidelines for this compound under laboratory conditions?
- Methodological Answer : The compound is hygroscopic and prone to oxidation at the pyridazine ring. Store under argon at –20°C in amber vials. Avoid prolonged exposure to light, heat (>40°C), or acidic/basic conditions, which can hydrolyze the carboxylic acid group. Stability studies indicate a shelf life of 6–12 months when stored properly .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition vs. cell-based assays) may arise from differences in membrane permeability or metabolic stability. To address this:
- Perform parallel assays using purified enzymes (e.g., kinases) and cell cultures, ensuring consistent buffer conditions (pH 7.4, 37°C).
- Use isotopic labeling (e.g., C) to track compound degradation in cellular environments.
- Validate target engagement via thermal shift assays or SPR (surface plasmon resonance) .
Q. What computational strategies predict the binding affinity of this compound to enzymes like GSK-3β?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the ATP-binding pocket of GSK-3β (PDB ID: 1I09). Key residues (e.g., Lys85, Asp133) should form hydrogen bonds with the carboxylic acid and pyridazine carbonyl groups.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints.
- Free Energy Calculations : Apply MM/PBSA or MM/GBSA to estimate ΔG. Comparative studies with known inhibitors (e.g., TDZD-8) validate predictions .
Q. What strategies enhance regioselectivity in derivatization reactions at the pyridazine ring?
- Methodological Answer :
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophilic substitution to the N-1 or C-4 positions.
- Catalytic Systems : Use Pd(0)/Xantphos for Sonogashira couplings at the propargyl site, achieving >90% regioselectivity.
- Microwave-Assisted Synthesis : Reduce reaction times (<30 minutes) and byproduct formation in nucleophilic aromatic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
